molecular formula C10H11N3O2S2 B5603268 N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE

N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE

Cat. No.: B5603268
M. Wt: 269.3 g/mol
InChI Key: OLDHTMAAPWSDEU-UHFFFAOYSA-N
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Description

N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE is a heterocyclic compound that combines a furan ring with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and thiadiazole rings in its structure suggests that it may exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the furan ring would yield nitro derivatives, while bromination would yield bromo derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiadiazole ring is known for its ability to enhance liposolubility, allowing the compound to cross cellular membranes and interact with biological targets. The furan ring may contribute to the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE is unique due to the combination of both furan and thiadiazole rings in its structure. This dual-ring system may enhance its biological activity and provide a broader spectrum of pharmacological effects compared to compounds containing only one of these rings.

Properties

IUPAC Name

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-6(2)16-10-13-12-9(17-10)11-8(14)7-4-3-5-15-7/h3-6H,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDHTMAAPWSDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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